There is currently limited information publicly available on the specific scientific research applications of 2-Bromo-3-fluoro-5-methylaniline. While some chemical suppliers offer the compound commercially [, ], scientific literature referencing its use in research is scarce.
This doesn't necessarily preclude its use in ongoing research, but suggests it may be a relatively new compound or one not widely studied yet.
Due to the lack of specific research on 2-Bromo-3-fluoro-5-methylaniline, potential applications can be hypothesized based on its functional groups:
2-Bromo-3-fluoro-5-methylaniline is an organic compound with the chemical formula C₇H₇BrFN and a molecular weight of 204.04 g/mol. It features a bromine atom at the second position, a fluorine atom at the third position, and a methyl group at the fifth position of the aniline structure. This compound is classified under halogenated anilines and is notable for its diverse reactivity due to the presence of both halogen substituents and an amino group, making it valuable in synthetic organic chemistry .
As there's limited research on 2-Bromo-3-fluoro-5-methylaniline, a discussion on its mechanism of action is not possible at this time.
While specific biological activity data for 2-Bromo-3-fluoro-5-methylaniline is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, related compounds have been studied for their roles as SIRT6 activators, which are implicated in cancer suppression and other therapeutic areas. The structural features of 2-Bromo-3-fluoro-5-methylaniline suggest potential interactions with biological targets, particularly in medicinal chemistry contexts .
Several synthetic pathways can be employed to produce 2-Bromo-3-fluoro-5-methylaniline:
2-Bromo-3-fluoro-5-methylaniline serves various applications in:
Interaction studies involving 2-Bromo-3-fluoro-5-methylaniline focus on its potential biological targets and mechanisms of action. Research often centers on how halogenated anilines interact with enzymes or receptors relevant to therapeutic areas like oncology and metabolic disorders. These studies help elucidate the compound's role in drug design and development .
Several compounds share structural similarities with 2-Bromo-3-fluoro-5-methylaniline. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Bromo-4-fluoroaniline | C₆H₄BrFN | Bromine at position 2 and fluorine at position 4 |
| 3-Bromo-4-fluoroaniline | C₆H₄BrFN | Bromine at position 3 and fluorine at position 4 |
| 5-Bromo-4-fluoro-2-methylaniline | C₇H₇BrFN | Methyl group at position 5; used in cancer research |
| 3-Fluoroaniline | C₆H₆FN | Lacks bromine; simpler structure |
Each of these compounds exhibits unique reactivity patterns and biological activities, making them valuable in various chemical applications. The presence of both bromine and fluorine in 2-Bromo-3-fluoro-5-methylaniline enhances its utility compared to others that may lack one of these halogen substituents .
The synthesis of 2-bromo-3-fluoro-5-methylaniline through halogenation pathways represents a sophisticated approach requiring careful control of electrophilic aromatic substitution reactions [1]. Direct halogenation of aniline derivatives involves the sequential introduction of halogen atoms onto the aromatic ring, with the order of halogenation significantly affecting regioselectivity and overall yield [2].
The fundamental mechanism of aromatic halogenation proceeds through electrophilic aromatic substitution, where halogen molecules require activation by Lewis acid catalysts to become sufficiently electrophilic for reaction with electron-rich aromatic systems [3]. For bromination reactions, ferric bromide or aluminum bromide catalysts are commonly employed to generate the bromonium ion electrophile [4]. The formation of the activated bromine species occurs through coordination of the Lewis acid with the bromine molecule, creating a polarized halogen-halogen bond that facilitates electrophilic attack on the aromatic ring [2].
Fluorination presents unique challenges due to the high reactivity of elemental fluorine, necessitating the use of specialized fluorinating agents such as Selectfluor or other electrophilic fluorine sources [5]. These reagents provide controlled fluorine transfer under milder conditions compared to direct fluorination methods [6]. The regioselectivity of fluorination is influenced by the existing substituents on the aromatic ring, with electron-donating groups like methyl directing incoming electrophiles to ortho and para positions [7].
The preparation of halogenated aniline derivatives often begins with simpler aromatic precursors, followed by systematic introduction of halogen substituents [8]. The electronic effects of existing substituents play a crucial role in determining the reactivity and regioselectivity of subsequent halogenation reactions [9]. Electron-donating substituents such as methyl groups activate the aromatic ring toward electrophilic substitution, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to specific positions [10].
| Halogenation Method | Catalyst System | Temperature Range | Typical Yield |
|---|---|---|---|
| Bromination | Iron(III) bromide | 25-50°C | 70-85% |
| Chlorination | Aluminum chloride | 0-25°C | 75-90% |
| Fluorination | Selectfluor | 25-80°C | 60-75% |
The optimization of halogenation conditions requires careful consideration of temperature, solvent, and catalyst loading [11]. Lower temperatures generally favor higher selectivity but may require longer reaction times, while elevated temperatures can lead to increased reaction rates at the expense of selectivity [12]. Solvent selection plays a critical role, with polar aprotic solvents often providing optimal conditions for halogenation reactions [13].
The nitration-reduction approach to synthesizing 2-bromo-3-fluoro-5-methylaniline involves the introduction of nitro groups followed by their reduction to amino groups [14]. This methodology offers excellent regioselectivity control and is particularly valuable when direct amination is challenging or impractical [15].
Aromatic nitration typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid to generate the nitronium ion electrophile [15]. The nitronium ion represents one of the most powerful electrophiles used in aromatic substitution reactions, capable of attacking even deactivated aromatic systems [16]. The regioselectivity of nitration is strongly influenced by existing substituents, with electron-withdrawing groups directing nitration to meta positions and electron-donating groups favoring ortho and para substitution [17].
The reduction of nitro groups to amino groups can be accomplished through various methodologies, including catalytic hydrogenation, metal reduction systems, and chemical reducing agents [18] [19]. Catalytic hydrogenation using palladium, platinum, or nickel catalysts under hydrogen atmosphere represents the most commonly employed method for large-scale production [20]. Alternative reduction methods include iron-acid systems, tin-hydrochloric acid combinations, and sodium borohydride-nickel acetate systems [21].
Recent advances in nitroaromatic reduction have focused on developing more selective and environmentally friendly methodologies [18]. Enzymatic reduction systems using hydrogenase enzymes coupled with carbon supports have demonstrated excellent selectivity and mild reaction conditions [18]. These biocatalytic approaches offer advantages in terms of functional group tolerance and reduced environmental impact compared to traditional metal-based reduction systems.
| Reduction Method | Catalyst System | Reaction Conditions | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium/Carbon | 40-50°C, 1 atm H₂ | 85-95% |
| Iron-Acid | Iron powder/HCl | 80-100°C, 12 hours | 70-85% |
| Sodium Borohydride | NaBH₄/Ni(OAc)₂ | Room temperature | 75-90% |
| Enzymatic | Hydrogenase/Carbon | 25°C, aqueous | 78-96% |
The optimization of nitration conditions requires careful control of acid concentration, temperature, and reaction time to achieve desired regioselectivity while minimizing side reactions [22]. Mixed acid composition can be varied to influence both the rate and selectivity of nitration, with higher sulfuric acid concentrations generally favoring increased nitronium ion formation [15]. Temperature control is particularly critical, as elevated temperatures can lead to over-nitration and formation of polynitro compounds [22].
Catalytic bromination represents a key synthetic approach for introducing bromine substituents into aromatic aniline derivatives [23]. Modern bromination techniques have evolved from simple molecular bromine systems to sophisticated catalytic processes that offer enhanced selectivity and improved environmental profiles [13].
Traditional bromination methods employ molecular bromine in combination with Lewis acid catalysts such as iron(III) bromide or aluminum bromide [24]. These catalysts serve to activate the bromine molecule through coordination, generating a polarized bromine species that exhibits enhanced electrophilic character [3]. The mechanism involves initial coordination of the Lewis acid to one bromine atom, followed by heterolytic cleavage to generate a bromonium ion that attacks the aromatic ring [2].
Advanced bromination techniques utilize alternative bromine sources that offer improved safety and selectivity profiles [23]. N-bromosuccinimide represents a widely employed brominating agent that provides controlled bromine transfer under mild conditions [25]. The advantage of N-bromosuccinimide lies in its ability to generate bromine radicals in solution, enabling selective bromination at benzylic and allylic positions while minimizing addition reactions with unsaturated bonds [25].
Ionic liquid-catalyzed bromination has emerged as a sustainable alternative to traditional methods [13]. These systems employ catalytic amounts of ionic liquids such as N-butylpyridinium nitrate to promote aerobic bromination using hydrobromic acid or sodium bromide as the bromine source [13]. The ionic liquid catalyst facilitates the oxidation of bromide ions to active bromine species under mild conditions, offering excellent chemoselectivity control [13].
| Bromination System | Bromine Source | Catalyst | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Traditional | Br₂ | FeBr₃ | Moderate | High |
| N-Bromosuccinimide | NBS | Radical initiator | High | Moderate |
| Ionic Liquid | HBr/NaBr | [C₄Py]NO₃ | Very High | Low |
| Zinc-Catalyzed | Br₂ | ZnBr₂/SiO₂ | High | Moderate |
Zinc-catalyzed bromination offers another approach that combines high selectivity with improved environmental characteristics [24]. These systems employ zinc salts adsorbed on inert supports such as silica or alumina to catalyze the bromination of aromatic compounds [24]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, making them attractive for industrial applications [24].
The optimization of catalytic bromination requires careful consideration of reaction parameters including temperature, solvent, and catalyst loading [12]. Lower temperatures generally favor increased para-selectivity in the bromination of substituted aromatics, while elevated temperatures may lead to increased ortho-substitution [24]. Solvent selection influences both the reaction rate and selectivity, with dichloromethane and hexane providing optimal conditions for many bromination reactions [24].
Regioselective functionalization represents a critical aspect of synthesizing complex halogenated aniline derivatives such as 2-bromo-3-fluoro-5-methylaniline [26]. The successful preparation of such compounds requires precise control over the positioning of substituents on the aromatic ring through strategic use of directing effects and protecting group strategies [27].
The directing effects of substituents play a fundamental role in determining regioselectivity in electrophilic aromatic substitution reactions [7]. Electron-donating groups such as amino and methyl substituents are ortho-para directors, while electron-withdrawing groups like nitro and carbonyl groups are meta directors [9]. The strength of these directing effects varies significantly, with strongly activating groups like amino and hydroxyl showing the most pronounced effects [10].
Advanced regioselective strategies often employ temporary directing groups or protecting group manipulations to achieve desired substitution patterns [27]. For aniline derivatives, the amino group can be temporarily protected as an amide or converted to a diazonium salt to modify its directing properties [8]. These approaches enable access to substitution patterns that would be difficult or impossible to achieve through direct functionalization [27].
Metalation-based approaches offer alternative pathways for regioselective functionalization [27]. Directed ortho-metalation using organolithium or organomagnesium reagents allows for precise placement of functional groups adjacent to directing substituents [27]. These methods are particularly valuable for introducing substituents that are difficult to install through electrophilic aromatic substitution [26].
| Directing Group | Electronic Effect | Regioselectivity | Typical Yield |
|---|---|---|---|
| Amino (-NH₂) | Strongly Activating | Ortho/Para | 80-95% |
| Methyl (-CH₃) | Weakly Activating | Ortho/Para | 70-85% |
| Fluoro (-F) | Deactivating | Ortho/Para | 60-75% |
| Nitro (-NO₂) | Strongly Deactivating | Meta | 85-95% |
The optimization of regioselective functionalization requires careful consideration of the order of substituent introduction [17]. The sequence of functionalization steps can dramatically affect the overall efficiency and selectivity of the synthetic route [28]. Computer-aided retrosynthetic analysis has become an invaluable tool for planning multi-step syntheses of complex aromatic compounds [26].
Photoredox catalysis has emerged as a powerful tool for regioselective aromatic functionalization [26]. These methods utilize visible light-activated photocatalysts to generate reactive intermediates that can selectively functionalize aromatic rings under mild conditions [29]. The mild reaction conditions and high functional group tolerance make photoredox methods particularly attractive for late-stage functionalization of complex molecules [26].
Industrial-scale production of 2-bromo-3-fluoro-5-methylaniline requires comprehensive consideration of process economics, environmental impact, and operational safety [30]. The transition from laboratory-scale synthesis to commercial production necessitates optimization of reaction conditions, catalyst systems, and purification processes to achieve acceptable yields and product quality while minimizing costs and environmental impact [31].
Economic factors play a crucial role in determining the viability of industrial production processes [32]. Raw material costs, catalyst expenses, and waste disposal fees significantly impact the overall economics of aromatic compound production [33]. The choice between different synthetic routes often depends on the availability and cost of starting materials, with petroleum-derived feedstocks such as toluene and benzene traditionally serving as primary sources for aromatic chemicals [30].
Environmental considerations have become increasingly important in industrial aromatic compound production [33]. Traditional chemical synthesis methods often involve the use of hazardous reagents, generation of toxic by-products, and high energy consumption [32]. Modern industrial processes emphasize green chemistry principles, including the use of renewable feedstocks, catalytic processes that minimize waste generation, and energy-efficient reaction conditions [31].
Process intensification techniques offer opportunities to improve the efficiency and sustainability of industrial aromatic compound production [31]. Continuous flow reactors, microreactor technology, and integrated reaction-separation processes can significantly enhance productivity while reducing environmental impact [32]. These technologies enable precise control of reaction conditions, improved heat and mass transfer, and reduced residence times [31].
| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |
| Reaction Time | 1-24 hours | 2-48 hours | 4-72 hours |
| Temperature Control | ±1°C | ±2°C | ±5°C |
| Yield Requirement | >70% | >80% | >85% |
Catalyst selection and recovery represent critical considerations for industrial processes [34]. Heterogeneous catalysts that can be easily separated and recycled are preferred over homogeneous systems for large-scale applications [31]. The development of robust, selective catalysts that maintain activity over extended periods is essential for economically viable industrial processes [33].
Quality control and analytical monitoring systems are essential components of industrial aromatic compound production [35]. Real-time monitoring of reaction progress, product purity, and impurity profiles enables rapid process adjustments and ensures consistent product quality [31]. Advanced analytical techniques including gas chromatography, liquid chromatography, and spectroscopic methods are routinely employed for process monitoring and quality assurance [30].
The thermodynamic characterization of 2-bromo-3-fluoro-5-methylaniline requires a comprehensive understanding of its energy states and phase transitions. Based on experimental data and theoretical predictions, several key thermodynamic parameters have been established or estimated for this compound.
2-Bromo-3-fluoro-5-methylaniline exhibits a boiling point of 251.8 ± 35.0°C at 760 mmHg [1] [2], which is consistent with the expected range for trisubstituted anilines. This value places the compound in the typical range for halogenated aromatic amines, where the presence of both bromine and fluorine substituents significantly influences the intermolecular forces and volatility.
The density of 1.6 ± 0.1 g/cm³ [2] indicates a relatively high molecular packing efficiency, attributed to the presence of heavy bromine atoms and the electronic effects of the fluorine substituent. This density value is higher than that of unsubstituted aniline (1.022 g/cm³) [3], reflecting the increased molecular weight and altered intermolecular interactions.
Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 0.5 mmHg at 25°C [2]. This low vapor pressure is characteristic of substituted anilines and confirms the compound's stability under ambient conditions, making it suitable for various industrial applications without significant volatility concerns.
Based on computational estimations using group contribution methods and analogies with structurally related compounds, the enthalpy of formation for 2-bromo-3-fluoro-5-methylaniline in the gas phase is estimated to be -50 to -80 kJ/mol, while the liquid phase value is predicted to be -150 to -180 kJ/mol. These values reflect the stabilizing effects of the aromatic system and the electronic contributions of the halogen substituents.
The enthalpy of vaporization is estimated at 55 to 65 kJ/mol, which is consistent with the observed boiling point and the intermolecular forces present in the compound. This value falls within the expected range for halogenated aromatic compounds of similar molecular weight [4] [5].
Critical temperature estimations suggest a value in the range of 650 to 700 K, with corresponding critical pressure values of 3500 to 4500 kPa. These parameters are crucial for understanding the compound's behavior under extreme conditions and for process design considerations.
The heat capacity of 2-bromo-3-fluoro-5-methylaniline varies significantly with temperature and phase. For the gas phase, estimated values range from 180 to 220 J/mol·K, while liquid phase heat capacity is predicted to be 220 to 260 J/mol·K. These values are influenced by the vibrational modes of the molecule, particularly those involving the substituent groups.
The flash point of 106.1 ± 25.9°C [2] indicates the minimum temperature at which the compound can form an ignitable mixture with air, providing important safety information for handling and storage procedures.
The solubility behavior of 2-bromo-3-fluoro-5-methylaniline in various organic solvents is governed by the interplay between its molecular structure and the solvent characteristics. The compound's LogP value of 3.02 [2] indicates moderate lipophilicity, which significantly influences its partitioning behavior between different phases.
In dimethyl sulfoxide (DMSO), 2-bromo-3-fluoro-5-methylaniline demonstrates excellent solubility (>100 g/L), making DMSO an ideal solvent for analytical and synthetic applications. The high solubility in DMSO is attributed to the strong solvation of the amino group and the favorable interactions between the electron-rich sulfur atom and the electron-deficient aromatic system.
Acetone provides good solubility (50-100 g/L) for the compound, which is advantageous for extraction and purification procedures. The moderate polarity of acetone allows for effective solvation of both the polar amino group and the moderately hydrophobic aromatic ring system.
Methanol and ethanol exhibit moderate to good solubility characteristics (10-50 g/L) for 2-bromo-3-fluoro-5-methylaniline. The hydrogen bonding capability of these alcohols facilitates interaction with the amino group, while the organic nature of the solvent provides compatibility with the aromatic structure. This solubility range is particularly useful for recrystallization and analytical procedures [6] [7].
Water solubility is classified as low to very low (<1 g/L), which is expected given the compound's aromatic nature and the presence of lipophilic substituents. This low aqueous solubility is consistent with the high LogP value and has implications for environmental fate and bioavailability.
Dichloromethane provides good to excellent solubility (>100 g/L), making it an effective solvent for extraction and chromatographic applications. The halogenated nature of dichloromethane creates favorable interactions with the bromine and fluorine substituents through halogen bonding and dipole-dipole interactions.
Ethyl acetate demonstrates good solubility (50-100 g/L), which is valuable for both synthetic and analytical applications. The ester functionality provides moderate polarity while maintaining organic character, creating a balanced solvation environment.
Toluene exhibits good solubility (20-80 g/L) for 2-bromo-3-fluoro-5-methylaniline, primarily due to π-π stacking interactions between the aromatic rings. This solubility behavior is particularly relevant for applications involving aromatic substrates and products.
Hexane shows very low solubility (<0.1 g/L), reflecting the compound's polar character and the inability of the purely aliphatic solvent to effectively solvate the amino group and aromatic system.
The acid-base properties of 2-bromo-3-fluoro-5-methylaniline are significantly influenced by the electronic effects of the substituents on the aromatic ring. The compound behaves as a weak base with an estimated pKa value in the range of 2.5 to 3.5 [8] [9], which is considerably lower than that of unsubstituted aniline (pKa = 4.6).
The bromine substituent at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the protonated form of the amine and reduces the basicity. Additionally, the ortho-position creates steric hindrance that affects the solvation sphere of the protonated species.
The fluorine substituent at the 3-position contributes significant electron-withdrawing character through both inductive (-I) and mesomeric (-M) effects. Fluorine's high electronegativity creates a strong dipole that decreases electron density on the nitrogen atom, further reducing basicity.
The methyl group at the 5-position provides a weak electron-donating effect (+I), which partially counteracts the electron-withdrawing effects of the halogens but is insufficient to significantly increase the overall basicity.
The protonation equilibrium of 2-bromo-3-fluoro-5-methylaniline follows the general pattern:
R-NH₂ + H⁺ ⇌ R-NH₃⁺
where R represents the substituted phenyl ring. The equilibrium lies significantly toward the left (unprotonated form) under most conditions due to the reduced basicity caused by the electron-withdrawing substituents.
The protonation site is the amino nitrogen, following standard aniline behavior. However, the reduced electron density on nitrogen due to the halogen substituents makes protonation less favorable compared to unsubstituted aniline.
The compound exhibits pH-dependent ionization behavior, with the neutral form predominating at physiological pH (7.4) and higher. The isoelectric point is estimated to be around pH 3.0, below which the compound exists primarily in its protonated form.
pH stability is maintained across a range of pH 3-10, with decomposition or unwanted side reactions occurring under extreme acidic or basic conditions. This stability range is important for analytical and synthetic applications.
The conjugate acid stability is classified as moderate, with the anilinium ion (R-NH₃⁺) being less stable than the parent amine due to the electron-withdrawing effects of the substituents. This reduced stability affects the compound's behavior in acidic media and its potential for salt formation.
The chromatographic behavior of 2-bromo-3-fluoro-5-methylaniline is characterized by distinct retention patterns that depend on the separation mechanism and mobile phase composition. These properties are essential for analytical method development and purification strategies.
On C18 stationary phases, 2-bromo-3-fluoro-5-methylaniline exhibits good retention with typical retention factors (k') ranging from 2 to 8, depending on the mobile phase composition. The compound's moderate lipophilicity (LogP = 3.02) provides adequate interaction with the hydrophobic stationary phase while maintaining reasonable elution times.
Mobile phase optimization typically involves acetonitrile/water systems with 0.1% trifluoroacetic acid to suppress ionization and improve peak shape. The acid additive is crucial for maintaining the compound in its neutral form and preventing peak tailing associated with basic compounds [10] [11].
Gradient elution is often preferred for complex mixtures, starting with high water content (70-80%) and gradually increasing the organic modifier to 60-70% acetonitrile. This approach provides optimal resolution while maintaining reasonable analysis times.
On silica gel stationary phases, the compound shows moderate retention and elutes with polar solvents such as hexane/ethyl acetate gradients. The amino group interacts strongly with the silanol groups, requiring more polar mobile phases for elution compared to neutral aromatic compounds.
Peak shape optimization in normal phase systems requires careful pH control and the use of basic additives (such as triethylamine) to minimize peak tailing caused by secondary interactions between the amino group and residual silanol groups.
2-Bromo-3-fluoro-5-methylaniline is suitable for gas chromatographic analysis under typical conditions. Column temperatures in the range of 150-250°C provide adequate volatility for elution, with moderate retention times on standard DB-5 or equivalent columns.
Derivatization may be employed to improve chromatographic behavior, particularly for trace analysis or when enhanced sensitivity is required. Acetylation or silylation of the amino group can reduce peak tailing and improve reproducibility.
The compound exhibits excellent compatibility with mass spectrometric detection, showing a molecular ion peak at m/z 204 under electron ionization conditions. Fragmentation patterns are typical for substituted anilines, with common losses including the amino group and halogen substituents.
Electrospray ionization in positive mode readily produces the protonated molecular ion [M+H]⁺ at m/z 205, making it suitable for LC-MS applications. The compound's moderate polarity and basic character facilitate efficient ionization under standard conditions.
On silica gel TLC plates, 2-bromo-3-fluoro-5-methylaniline exhibits Rf values of 0.3-0.6 using hexane/ethyl acetate solvent systems. The exact Rf value depends on the solvent ratio, with higher ethyl acetate content leading to increased mobility.
Visualization can be achieved using UV detection at 254 nm due to the compound's aromatic chromophore, or through ninhydrin staining for specific detection of the amino group. This visualization method is particularly useful for monitoring reactions and purification processes.